molecular formula C19H17N3O4 B7699376 N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide CAS No. 5730-01-8

N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide

Cat. No.: B7699376
CAS No.: 5730-01-8
M. Wt: 351.4 g/mol
InChI Key: ZICVJZAXEBQWGI-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the nitro group: Nitration of the benzene ring can be done using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the amide bond, which can be done using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, forming quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide may have applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline core.

    Medicine: Possible applications in drug development for its biological activity.

    Industry: Could be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting cellular processes. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Basic structure without additional functional groups.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Nitrobenzamide: Lacks the quinoline moiety but has similar functional groups.

Uniqueness

N-Ethyl-N-(2-hydroxy-quinolin-3-ylmethyl)-3-nitro-benzamide is unique due to the combination of the quinoline core, nitro group, and ethyl group, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-ethyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-21(19(24)14-7-5-8-16(11-14)22(25)26)12-15-10-13-6-3-4-9-17(13)20-18(15)23/h3-11H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICVJZAXEBQWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362911
Record name STK561391
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5730-01-8
Record name STK561391
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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